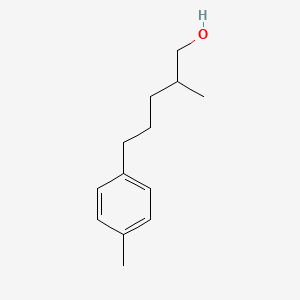

2-Methyl-5-(4-methylphenyl)pentan-1-ol

Description

2-Methyl-5-(4-methylphenyl)pentan-1-ol is a branched-chain aliphatic alcohol featuring a 4-methylphenyl substituent at the fifth carbon of the pentanol backbone. This compound is structurally analogous to pharmacologically active alcohols, such as those in the hydroxydiphenylmethyl-piperidinyl series (e.g., compounds 3j–3n in ), which exhibit variations in substituents on the phenyl ring and alkyl chain length .

Properties

IUPAC Name |

2-methyl-5-(4-methylphenyl)pentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-11-6-8-13(9-7-11)5-3-4-12(2)10-14/h6-9,12,14H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPLUHRZTYAKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-methylphenyl)pentan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable ketone or aldehyde to form the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. This process is often conducted under high pressure and temperature, using catalysts such as palladium or platinum to facilitate the reduction reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-methylphenyl)pentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

Oxidation: Corresponding ketones or aldehydes.

Reduction: Alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

2-Methyl-5-(4-methylphenyl)pentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methylphenyl)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group may interact with hydrophobic pockets within proteins, affecting their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitutions

The hydroxydiphenylmethyl-piperidinyl-pentan-1-ol derivatives (3j–3n) provide a robust framework for comparison (Table 1). These compounds share the pentan-1-ol backbone but differ in phenyl ring substituents (e.g., methyl, ethyl, n-propyl, iso-propyl, n-butyl). Key findings include:

| Compound | Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) | IR (cm⁻¹) |

|---|---|---|---|---|

| 3j | 4-Methylphenyl | 71 | 84 | 3340, 1595 |

| 3k | 4-Ethylphenyl | 80 | 70 | 2933, 1595 |

| 3l | 4-n-Propylphenyl | 64 | 83 | 2933, 1594 |

| 3m | 4-iso-Propylphenyl | 68 | 82 | 3337, 1597 |

| 3n | 4-n-Butylphenyl | 71 | N/A | 2930, 1592 |

Table 1: Comparative data for hydroxydiphenylmethyl-piperidinyl-pentan-1-ol derivatives .

- Melting Points : The 4-methylphenyl derivative (3j) exhibits the highest melting point (84°C), while the 4-ethylphenyl analog (3k) shows a significant drop (70°C). This suggests that bulkier substituents (e.g., ethyl, propyl) reduce crystallinity, likely due to steric hindrance disrupting molecular packing .

- Spectral Data : All compounds share IR peaks near 1595 cm⁻¹ (C=C aromatic stretching), confirming the phenyl group’s presence. Variations in alkyl chain substituents correlate with shifts in C-H stretching frequencies (e.g., 2933 cm⁻¹ for ethyl vs. 3337 cm⁻¹ for iso-propyl) .

Comparison with Simpler Alcohols

ranks boiling points for linear alcohols (propan-1-ol < butan-1-ol < pentan-1-ol). 2-Methyl-5-(4-methylphenyl)pentan-1-ol, with its aromatic ring and branched chain, is expected to have a higher boiling point than pentan-1-ol due to increased molecular weight and π-π interactions from the phenyl group. This aligns with trends in branched vs. linear alcohols, where branching typically lowers boiling points, but aromaticity counteracts this effect .

Chromatographic Behavior

highlights that alcohols like pentan-1-ol and (E)-2-hexen-1-ol exhibit similar retention times but distinct migration patterns in gas chromatography. This compound’s aromaticity and branching may enhance dimer formation in ionization regions (via H-bonding or π-stacking), affecting its chromatographic profile compared to linear analogs .

Key Research Findings

- Substituent Effects : Methyl groups on the phenyl ring optimize crystallinity (higher melting points), while larger substituents reduce it.

- Synthetic Efficiency : Ethylphenyl derivatives achieve higher yields (80%) than propyl analogs (64–68%), indicating steric hindrance impacts reaction efficiency .

- Physicochemical Behavior : Aromaticity and branching elevate boiling points and influence solubility in polar solvents compared to linear alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.